Nisinic acid

Descripción general

Descripción

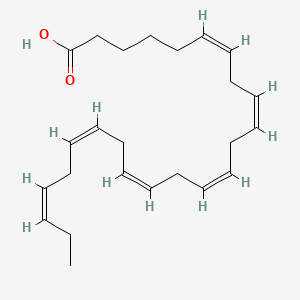

It is chemically represented as C24H36O2 and has a molar mass of 356.55 g/mol . This compound is structurally similar to docosahexaenoic acid (DHA), another well-known omega-3 fatty acid . Nisinic acid is not extensively studied, but it holds scientific promise due to its unique structure and potential biological activities .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of nisinic acid involves the elongation and desaturation of shorter chain fatty acids. The process typically starts with the precursor fatty acids, such as eicosapentaenoic acid (EPA) or docosahexaenoic acid (DHA), which undergo a series of enzymatic reactions to introduce additional double bonds and elongate the carbon chain . These reactions are catalyzed by specific desaturase and elongase enzymes under controlled conditions.

Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological methods involving the cultivation of microorganisms or algae that naturally produce long-chain polyunsaturated fatty acids. Genetic engineering techniques can be employed to enhance the production yield by introducing or overexpressing the necessary enzymes in these organisms .

Análisis De Reacciones Químicas

Types of Reactions: Nisinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Common reagents include oxygen, light, and lipoxygenase enzymes.

Reduction: Hydrogen gas and metal catalysts such as palladium or nickel are commonly used.

Substitution: Various reagents depending on the desired substitution, such as halogens or organometallic compounds.

Major Products Formed:

Oxidation: Hydroperoxides, aldehydes, and ketones.

Reduction: Saturated fatty acids.

Substitution: Derivatives with different functional groups.

Aplicaciones Científicas De Investigación

Biological Activities

Nisinic acid exhibits several notable biological activities that underpin its applications in diverse fields:

-

Antimicrobial Properties

- This compound has demonstrated efficacy against a wide range of bacteria, including foodborne pathogens such as Listeria monocytogenes and Escherichia coli. Its mechanism involves disrupting bacterial cell membranes, leading to cell death .

- Application : Potential use as a natural preservative in food products to enhance safety and shelf life.

-

Anti-inflammatory Effects

- Research indicates that this compound may suppress the production of inflammatory mediators in immune cells. This property has been observed in models of allergic dermatitis and arthritis .

- Application : Investigated as a therapeutic agent for inflammatory diseases.

- Metabolic Health

-

Food Preservation

- A study evaluated this compound's effectiveness as a natural preservative in meat products. Results indicated a significant reduction in microbial load and an extension of shelf life compared to control samples without this compound .

-

Inflammatory Disease Management

- In a clinical trial involving patients with rheumatoid arthritis, supplementation with this compound showed a marked decrease in inflammatory markers and improved patient-reported outcomes regarding pain and mobility .

- Metabolic Syndrome Research

Mecanismo De Acción

The mechanism of action of nisinic acid involves its incorporation into cell membranes, where it can influence membrane fluidity and function. It may also interact with specific receptors or enzymes, modulating various signaling pathways. The exact molecular targets and pathways are still under investigation, but it is believed to exert effects similar to other omega-3 fatty acids, such as reducing inflammation and oxidative stress .

Comparación Con Compuestos Similares

Nisinic acid is similar to other long-chain polyunsaturated fatty acids, such as:

Docosahexaenoic Acid (DHA): Both are omega-3 fatty acids with multiple double bonds, but this compound has a longer carbon chain.

Eicosapentaenoic Acid (EPA): EPA has a shorter carbon chain and fewer double bonds compared to this compound.

Sciadonic Acid: Another polyunsaturated fatty acid with a different structure and biological activity.

Uniqueness: this compound’s uniqueness lies in its very long carbon chain and high degree of unsaturation, which may confer distinct biological properties and potential health benefits .

Actividad Biológica

Nisinic acid, scientifically known as ∆4,8,12,15,18,21-tetracosahexaenoic acid (C24:6n-3), is a very long-chain polyunsaturated fatty acid (VLCPUFA) that has garnered attention for its potential biological activities. This compound is primarily found in marine sources and plays a significant role in various physiological processes. Recent research has highlighted its effects on inflammation, metabolic regulation, and neuroprotection.

Chemical Structure and Properties

This compound is characterized by its long carbon chain with multiple double bonds, which contributes to its unique biological properties. The structure can be represented as follows:

This configuration allows this compound to integrate into cellular membranes, influencing membrane fluidity and function.

Anti-Inflammatory Effects

This compound exhibits notable anti-inflammatory properties. Studies have shown that it can modulate the production of pro-inflammatory mediators such as prostaglandins and leukotrienes. Specifically, it alters the balance of n-6 and n-3 fatty acids in cell membranes, affecting the synthesis of eicosanoids. This modulation is crucial in managing inflammatory responses in various tissues, including neural and vascular systems .

Neuroprotective Properties

Research indicates that this compound may play a protective role in neurodegenerative conditions. Its incorporation into neuronal membranes has been linked to improved cognitive function and reduced neuroinflammation. For instance, dietary supplementation with this compound has been associated with enhanced learning and memory outcomes in animal models .

Metabolic Regulation

This compound influences metabolic pathways by affecting lipid metabolism and insulin sensitivity. Studies suggest that it may help regulate body weight and improve lipid profiles by modulating hepatic fat accumulation and promoting healthy cholesterol levels .

Case Study 1: Dietary Effects on Cognitive Function

A study involving mice fed a diet enriched with this compound demonstrated significant improvements in spatial learning tasks compared to control groups. The results indicated enhanced synaptic plasticity and reduced markers of oxidative stress in the hippocampus .

Case Study 2: Inflammation in Obesity

In another study focusing on obesity-related inflammation, supplementation with this compound resulted in decreased levels of inflammatory cytokines in adipose tissue. This suggests a potential therapeutic role for this compound in managing obesity-related metabolic disorders .

Summary of Key Findings

This compound's biological activity is mediated through several mechanisms:

- Membrane Integration : Alters membrane fluidity and functionality.

- Eicosanoid Synthesis : Modulates the production of inflammatory mediators.

- Gene Expression : Influences the expression of genes involved in inflammation and metabolism.

Propiedades

IUPAC Name |

(6Z,9Z,12Z,15Z,18Z,21Z)-tetracosa-6,9,12,15,18,21-hexaenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h3-4,6-7,9-10,12-13,15-16,18-19H,2,5,8,11,14,17,20-23H2,1H3,(H,25,26)/b4-3-,7-6-,10-9-,13-12-,16-15-,19-18- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHGJECVSSKXFCJ-KUBAVDMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCC=CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801318739 | |

| Record name | Nisinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801318739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tetracosahexaenoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002007 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

68378-49-4, 81247-23-6 | |

| Record name | C24:6n-3 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68378-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nisinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068378494 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nisinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801318739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NISINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L8L6GYZ1ZX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tetracosahexaenoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002007 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is nisinic acid and where is it found?

A1: this compound is a highly unsaturated fatty acid first isolated from sardine oil [, ]. It has also been found in the oil of "Hokke" (Pleurogrammus monopterygius) [] and tunny oil [].

Q2: What is the chemical structure of this compound?

A2: While the exact structure wasn't fully elucidated in these early studies, researchers determined that this compound has the molecular formula C24H36O2 and contains six double bonds [, ]. Through ozonolysis, they identified specific structural components, including:

Q3: How do scientists analyze this compound?

A3: Researchers in these studies used a combination of techniques to study this compound, including:

- Extraction and Isolation: this compound was separated from other components in fish oils using techniques like cooling and conversion to methyl esters [, , ].

- Distillation: Fractional distillation under reduced pressure helped to further purify this compound based on its boiling point [, ].

- Ozonolysis: This chemical degradation technique allowed researchers to break down this compound into smaller, identifiable fragments, providing clues about its structure [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.